
3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclohexyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclohexyl methacrylate is a fluorinated organic compound characterized by its high fluorine content and unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclohexyl methacrylate typically involves the reaction of cyclohexyl methacrylate with hexafluoroisopropanol under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or alkanes.
Substitution: Generation of various substituted cyclohexyl methacrylate derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex fluorinated molecules. Its high fluorine content makes it valuable in the development of new materials with enhanced chemical resistance and thermal stability.
Biology: In biological research, 3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclohexyl methacrylate is used in the study of cell membranes and membrane proteins. Its fluorinated structure allows for the incorporation into lipid bilayers, aiding in the investigation of membrane dynamics.
Medicine: This compound has potential applications in the pharmaceutical industry, particularly in the design of fluorinated drugs. Its ability to enhance the metabolic stability of drug molecules makes it a valuable component in drug development.
Industry: In the industrial sector, this compound is used in the production of high-performance polymers and coatings. Its resistance to harsh chemical environments and high temperatures makes it suitable for use in various industrial applications.
Mechanism of Action
The mechanism by which 3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclohexyl methacrylate exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to specific receptors and enzymes, leading to its unique biological and chemical properties.
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)phenyl methacrylate
2,2,2-Trifluoroethyl methacrylate
Perfluorooctyl methacrylate
Uniqueness: 3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclohexyl methacrylate stands out due to its high fluorine content and the presence of hydroxyl groups, which contribute to its unique reactivity and stability compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile applications make it a valuable compound in the field of chemistry and beyond.
Properties
Molecular Formula |
C16H16F12O4 |
|---|---|
Molecular Weight |
500.28 g/mol |
IUPAC Name |
[3,5-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclohexyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H16F12O4/c1-6(2)10(29)32-9-4-7(11(30,13(17,18)19)14(20,21)22)3-8(5-9)12(31,15(23,24)25)16(26,27)28/h7-9,30-31H,1,3-5H2,2H3 |
InChI Key |
ICURIFUTRQEJPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1CC(CC(C1)C(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O |
Related CAS |
867260-57-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 2-chloro-4-morpholino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15363644.png)
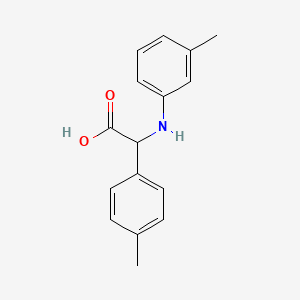
![1-(Boc-(methyl)amino)-2-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}ethane](/img/structure/B15363652.png)
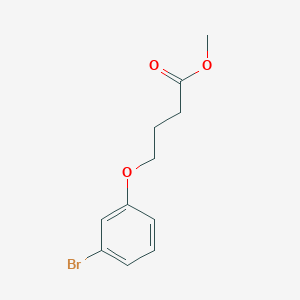
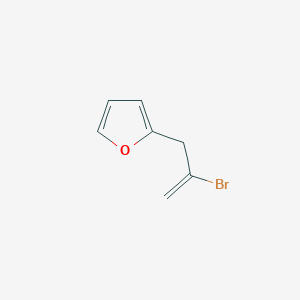
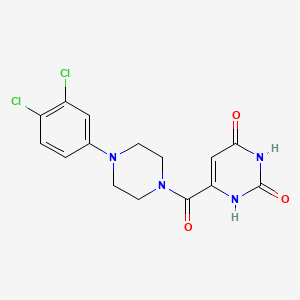
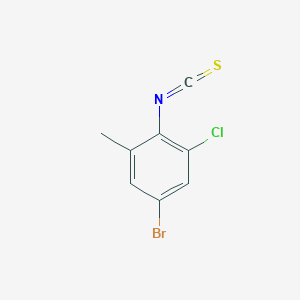
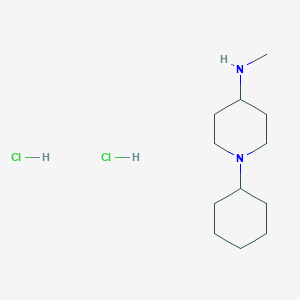
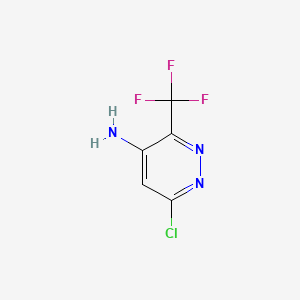
![3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B15363715.png)
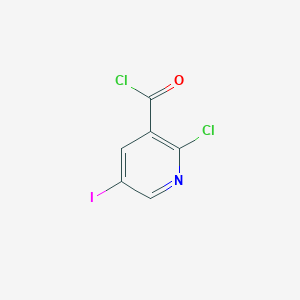
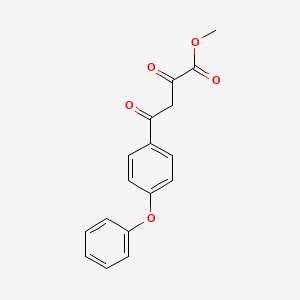
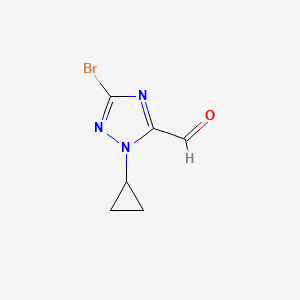
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1-phenylcyclopropyl)acetic acid](/img/structure/B15363744.png)
